molecular formula C12H9FN2O5 B1195204 [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate CAS No. 106219-33-4

[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate

Cat. No.: B1195204
CAS No.: 106219-33-4
M. Wt: 280.21 g/mol
InChI Key: AHTYDUCWNMCQQP-UHFFFAOYSA-N
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Description

[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate is a chemical compound with the molecular formula C12H9FN2O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate typically involves the reaction of 5-fluoro-1,3-bis(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione with an appropriate carbonate source under controlled conditions. One common method involves the use of triethylamine as a base and an ice bath to maintain low temperatures during the reaction . The crude product is then purified through a series of washing and extraction steps to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. Its ability to form hydrogen bonds and participate in electrostatic interactions makes it a valuable tool for probing molecular mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate stands out due to its specific structural features and the presence of the carbonate group. This unique combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

106219-33-4

Molecular Formula

C12H9FN2O5

Molecular Weight

280.21 g/mol

IUPAC Name

[3-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate

InChI

InChI=1S/C12H9FN2O5/c1-6-8(3-2-4-9(6)20-12(18)19)15-5-7(13)10(16)14-11(15)17/h2-5H,1H3,(H,18,19)(H,14,16,17)

InChI Key

AHTYDUCWNMCQQP-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F

Canonical SMILES

CC1=C(C=CC=C1OC(=O)O)N2C=C(C(=O)NC2=O)F

Synonyms

1-(phenoxycarbonyloxymethyl)-5-fluorouracil
PCMF

Origin of Product

United States

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